![molecular formula C14H9ClFNO B1306124 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile CAS No. 5516-26-7](/img/structure/B1306124.png)
3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is a useful research compound. Its molecular formula is C14H9ClFNO and its molecular weight is 261.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its applications in pharmacology.
Chemical Structure and Properties
The compound has a molecular formula of C13H10ClFNO and a molecular weight of approximately 261.68 g/mol. Its structure includes a chloro group, a methoxy group attached to a fluorophenyl moiety, and a benzonitrile functional group. These features contribute to its reactivity and biological activity, particularly in modulating interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C13H10ClFNO |
Molecular Weight | 261.68 g/mol |
Chloro Group | Present |
Methoxy Group | Present |
Biological Targets | Enzymes, Receptors |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes:
- Formation of the Chloro Group : Chlorination of the appropriate benzene derivative.
- Methoxy Group Introduction : Alkylation using methanol or a methoxy-containing reagent.
- Benzonitrile Formation : Nitration followed by cyclization to introduce the benzonitrile moiety.
These methods may vary based on specific laboratory conditions and desired yields.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of halogen substituents enhances binding affinity and specificity, which is crucial for therapeutic applications. Preliminary studies suggest its potential in treating conditions related to inflammation or cancer due to its ability to modulate biological pathways.
Pharmacological Applications
Research indicates that this compound may exhibit significant antiproliferative activity against various cancer cell lines. For example, it has shown promise in inhibiting the epidermal growth factor receptor (EGFR), which plays a critical role in tumorigenesis:
- In vitro Studies : Demonstrated higher antiproliferative activity compared to reference drugs like gefitinib and lapatinib .
- Cell Lines Tested : The compound was evaluated on multiple cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), showing varying degrees of cytotoxicity.
Case Studies
- Antiproliferative Activity : In one study, this compound exhibited an IC50 value of approximately 0.07 nM against HepG2 cells, indicating potent activity compared to afatinib (IC50 = 1.40 nM) .
- Binding Affinity Studies : Molecular docking studies revealed that the compound binds effectively to the active site of EGFR, forming multiple interactions with key residues that enhance its inhibitory effects .
Q & A
Basic Question: What are the key synthetic pathways for 3-Chloro-4-[(4-fluorophenyl)methoxy]benzonitrile, and how can intermediates be characterized?
Answer:
The synthesis typically involves:
- Chlorination : Introduction of the chloro group via electrophilic substitution (e.g., using Cl₂/FeCl₃) .
- Etherification : Reaction of 4-fluorobenzyl alcohol with a phenolic intermediate under Mitsunobu conditions (DEAD, PPh₃) to form the methoxy bridge .
- Nitrile Formation : Cyanation via Rosenmund-von Braun reaction or substitution of a halide with CuCN .
Characterization : - NMR : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, fluorophenyl splitting).
- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ ≈ 276.6 g/mol).
- HPLC : Purity analysis using C18 columns (≥95% purity for biological assays) .
Advanced Question: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?
Answer:
X-ray diffraction with SHELXL refinement ( ) is critical:
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
- Refinement : Use anisotropic displacement parameters for Cl, F, and O atoms. The methoxy group’s dihedral angle relative to the benzene ring (e.g., ~60°) clarifies steric interactions .
- Validation : Check R-factor (<5%) and electron density maps for omitted regions (e.g., residual solvent molecules) .
Example : In analogous compounds (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile), crystallography confirmed ortho-substituent planarity, critical for π-π stacking in target binding .
Basic Question: What spectroscopic techniques are optimal for distinguishing positional isomers?
Answer:
- IR Spectroscopy : Nitrile stretch (~2220 cm⁻¹) confirms cyano group presence. Absence of -OH stretches (3300–3500 cm⁻¹) rules out phenolic impurities .
- 19F NMR : Fluorine chemical shifts (δ -110 to -115 ppm for para-fluorophenyl) distinguish substitution patterns .
- 2D NMR (COSY/HSQC) : Correlates aromatic protons to resolve overlapping signals (e.g., differentiating chloro and methoxy substituents) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB ID 3ERT for estrogen receptors). The fluorophenyl-methoxy group’s hydrophobicity may favor binding to hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns simulations).
- QSAR : Correlate substituent electronegativity (Cl, F) with activity. Chlorine’s inductive effect may enhance binding affinity .
Basic Question: What are the common impurities in synthesis, and how are they mitigated?
Answer:
- Byproducts :
- Dehalogenated intermediates : Monitor via GC-MS and suppress using inert atmospheres (N₂/Ar).
- Ether cleavage products : Avoid acidic conditions post-etherification .
- Purification :
- Column Chromatography : Silica gel with hexane/EtOAc (8:2) eluent.
- Recrystallization : Use ethanol/water mixtures (yield >70%) .
Advanced Question: How do structural modifications (e.g., replacing Cl with F) impact biological activity?
Answer:
- Case Study : Replacing Cl with F in this compound derivatives reduces steric bulk but increases electronegativity, altering:
- Binding Kinetics : Fluorine’s smaller size improves fit into tight enzyme pockets (e.g., CYP450 isoforms).
- Metabolic Stability : Fluorine resists oxidative degradation, enhancing half-life in vitro .
- Data : EC₅₀ values for Cl vs. F analogs differ by 2–3 logs in cytotoxicity assays (e.g., NCI-60 panel) .
Basic Question: What safety protocols are essential for handling this compound?
Answer:
- Toxicity : LD₅₀ (oral, rat) >500 mg/kg; handle with nitrile gloves and fume hoods.
- Waste Disposal : Neutralize with 10% NaOH before incineration .
Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Scenario : Discrepancy in substituent orientation (NMR suggests meta-Cl; X-ray indicates para-Cl).
- Resolution :
Properties
IUPAC Name |
3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNVVYMELDMTSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388083 |
Source
|
Record name | 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5516-26-7 |
Source
|
Record name | 3-chloro-4-[(4-fluorophenyl)methoxy]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.